molecular formula C20H36N2 B5053970 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5053970
M. Wt: 304.5 g/mol
InChI Key: GBNBYPBMSVRMBX-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine, also known as CPP, is a compound that has been widely studied for its potential therapeutic applications. CPP is a bicyclic compound that belongs to the class of pyrrolopyrazines, which have been found to exhibit a wide range of biological activities. CPP has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine is not yet fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has been shown to enhance the activity of the NMDA receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine can increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has also been shown to increase the expression of certain proteins that are involved in synaptic plasticity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine is its potential therapeutic applications. 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has been shown to have rapid antidepressant effects, which may make it a useful treatment option for patients with treatment-resistant depression. 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has also been studied for its potential use in the treatment of addiction, which is a major public health issue.
However, there are also some limitations to the use of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can accurately assess its therapeutic potential. Additionally, there is a lack of standardized protocols for the administration of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine. One area of research is to further investigate its mechanism of action. This may involve the use of advanced imaging techniques to better understand how 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine interacts with the NMDA receptor.
Another area of research is to investigate the potential use of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine in combination with other drugs. For example, studies have shown that the combination of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine and ketamine may have synergistic effects in the treatment of depression.
Finally, there is a need for more clinical trials to investigate the safety and efficacy of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine in humans. This will be essential for determining whether 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has the potential to be used as a therapeutic agent in the treatment of various neurological disorders.
Conclusion
In conclusion, 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine is a compound that has been extensively studied for its potential therapeutic applications. While there is still much to be learned about its exact mechanism of action, 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has shown promise in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand its therapeutic potential and to determine whether it can be used as a safe and effective treatment option for patients with these disorders.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine is a complex process that involves several steps. The most commonly used method for synthesizing 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine involves the reaction of cyclohexylmethylamine with cyclohexanone, followed by the addition of pyrrole and a reducing agent. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of depression and anxiety. Studies have shown that 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has a similar mechanism of action to that of ketamine, which has been shown to have rapid antidepressant effects. 1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine has also been studied for its potential use in the treatment of addiction, particularly in the context of opioid addiction.

properties

IUPAC Name

1-cyclohexyl-2-(cyclohexylmethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2/c1-3-8-17(9-4-1)16-22-15-14-21-13-7-12-19(21)20(22)18-10-5-2-6-11-18/h17-20H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNBYPBMSVRMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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